
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide, also known as Isobutyl-6-acetyl-3,3-dimethyl-2,4-dioxo-1-aza-spiro[4.5]dec-1-ene, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of tetrahydroquinolines and has been found to exhibit pharmacological properties that make it a promising candidate for various biomedical applications.
科学的研究の応用
Cardiac Contractility Enhancement
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide, identified as a derivative in the series of 3-dimethylamino-1,2,3,4-tetrahydroquinolines, has been investigated for its positive inotropic effect. This compound, referred to as S903, was found to increase cardiac contractility in vitro, without significantly changing the heart rate. This activity was partly due to an indirect sympathomimetic effect (Santangelo, Casagrande, Miragoli, & Vecchietti, 1994).
Fluorescence Studies in Biochemical Research
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide has been utilized in the synthesis of novel fluorophores. These fluorophores, after attachment to oligodeoxyribonucleotides, exhibit significant fluorescence signals and enhance hybridization affinity. This makes them valuable tools for labeling and detecting nucleic acids in various biochemical and genetic studies (Singh & Singh, 2007).
Development of Anticonvulsant Agents
Research on N-substituted 1,2,3,4-tetrahydroisoquinolines, including derivatives like N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide, has led to the identification of compounds with significant anticonvulsant properties. These derivatives are of interest due to their potential as noncompetitive AMPA receptor modulators, offering new possibilities in the treatment of epilepsy and related neurological conditions (Gitto, Caruso, Pagano, De Luca, Citraro, Russo, De Sarro, & Chimirri, 2006).
Analgesic and Anti-Inflammatory Effects
The compound has been explored for its potential in providing analgesic and anti-inflammatory effects. Studies have shown that specific derivatives of tetrahydroisoquinoline, including this compound, may offer promising therapeutic benefits as non-narcotic analgesics, with significant potential in medical applications (Rakhmanova, Zhurakulov, Tursunkhodjayeva, Azamatov, & Saidkhodjayeva, 2022).
特性
IUPAC Name |
3,3-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-13(2)18(23)21-10-6-7-14-11-15(8-9-16(14)21)20-17(22)12-19(3,4)5/h8-9,11,13H,6-7,10,12H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKJZXNYBBLTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

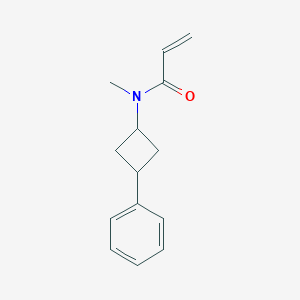

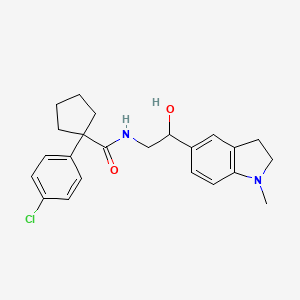
![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2991941.png)
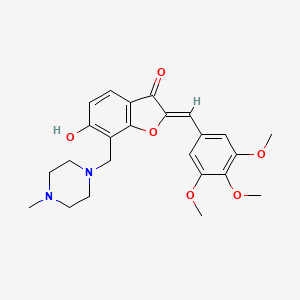
![4-Chloro-N-[2,2,2-trifluoro-1-(4-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2991944.png)
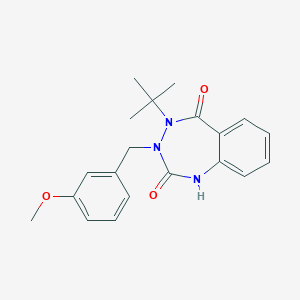
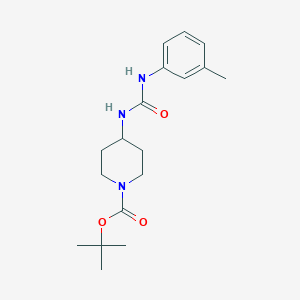
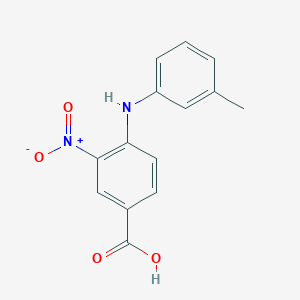
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2991949.png)
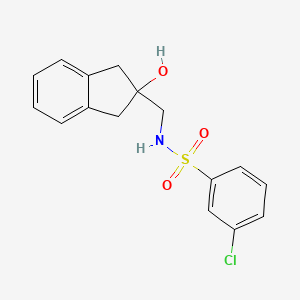
![10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B2991952.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2991955.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2991958.png)